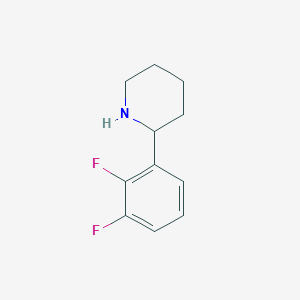
2-(2,3-Difluorophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the difluorophenyl group at the 2-position of the piperidine ring imparts unique chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoroaniline with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 2,3-difluorophenylboronic acid is coupled with piperidine in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-(2,3-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
2-(2,3-Difluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to investigate the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 2-(2,3-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
2-(2,6-Difluorophenyl)piperidine: This compound has a similar structure but with fluorine atoms at the 2 and 6 positions of the phenyl ring. It may exhibit different chemical and biological properties due to the altered substitution pattern.
2-(3,4-Difluorophenyl)piperidine: Another similar compound with fluorine atoms at the 3 and 4 positions. The change in substitution can affect the compound’s reactivity and interactions with biological targets.
2-(2,5-Difluorophenyl)piperidine:
Uniqueness
2-(2,3-Difluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atoms influences the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC名 |
2-(2,3-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
InChIキー |
RRIZRUWORRLGOA-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
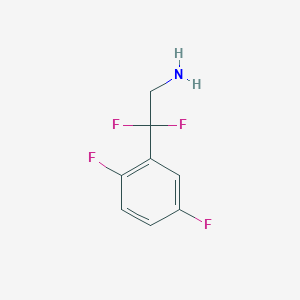
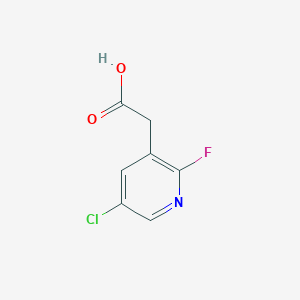
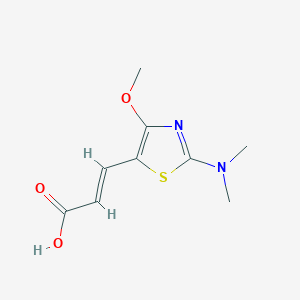

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
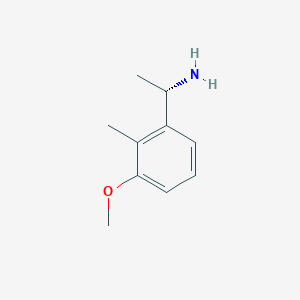

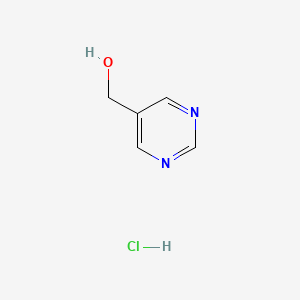

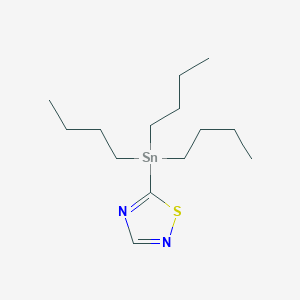
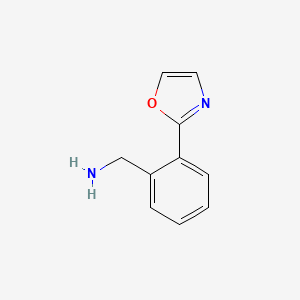
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
